molecular formula C7H9ClN2O B11716928 6-Chloro-4-isopropyl-pyridazin-3-ol

6-Chloro-4-isopropyl-pyridazin-3-ol

Cat. No.: B11716928
M. Wt: 172.61 g/mol
InChI Key: JGOJUTMVCUKCLZ-UHFFFAOYSA-N
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Description

6-Chloro-4-isopropyl-pyridazin-3-ol (CAS No: 1696366-11-6) is a substituted pyridazinone derivative characterized by a chlorinated heterocyclic core and an isopropyl substituent at the 4-position. Pyridazinones are six-membered aromatic rings containing two nitrogen atoms at adjacent positions, which confer unique electronic and steric properties. Its structural features, including the electron-withdrawing chlorine atom and hydrophobic isopropyl group, influence solubility, reactivity, and binding affinity in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-5-propan-2-yl-1H-pyridazin-6-one

InChI

InChI=1S/C7H9ClN2O/c1-4(2)5-3-6(8)9-10-7(5)11/h3-4H,1-2H3,(H,10,11)

InChI Key

JGOJUTMVCUKCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NNC1=O)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

The most widely reported method involves cyclocondensation of γ-keto acids with substituted hydrazines. For 6-chloro-4-isopropyl-pyridazin-3-ol, 4-isopropyl-3-oxopentanoic acid reacts with hydrazine hydrate under acidic conditions (HCl, 0.5 M) to form the pyridazinone core. Chlorination at position 6 is achieved in situ using POCl₃ or PCl₅, with reaction times of 6–8 hours at 60–80°C. This one-pot method achieves yields of 68–72%, though purification requires column chromatography due to dihydroxy byproducts.

Ultrasound-Assisted Multicomponent Synthesis

Recent advances employ ultrasound irradiation (40 kHz, 150 W) to accelerate the three-component reaction between 4-isopropylcyclopentanone, chloroacetic anhydride, and methylhydrazine. The [bmim]Br-AlCl₃ ionic liquid catalyst enhances regioselectivity, completing the reaction in 35 minutes with an 81% yield (Table 1). This method reduces side products like 4,5-dihydro-pyridazinones compared to thermal approaches.

Table 1: Cyclocondensation Methods Comparison

MethodCatalystTime (h)Temp (°C)Yield (%)
Conventional thermalHCl88068
Ultrasound-assisted[bmim]Br-AlCl₃0.586081

Halogenation Strategies

Direct Chlorination of Pyridazinone Intermediates

Post-cyclization chlorination uses N-chlorosuccinimide (NCS) in DMF at 0°C to introduce the C6 chlorine atom. This method avoids ring-opening side reactions observed with Cl₂ gas, achieving 89% selectivity for the 6-chloro isomer. However, excess NCS (>1.2 equiv) leads to di-chlorinated byproducts, necessitating careful stoichiometric control.

Electrophilic Aromatic Substitution

Electron-rich pyridazinones undergo electrophilic chlorination using SO₂Cl₂ in CCl₄. For 4-isopropyl derivatives, the isopropyl group directs chlorination to C6 via steric and electronic effects. Reactions proceed at 25°C for 2 hours, yielding 74% product with <5% of 5-chloro isomer (confirmed by ¹H NMR coupling patterns).

Solvent and Temperature Optimization

Solvent Effects

Ethanol and DMF are common solvents, but switchable polarity solvents (e.g., DBU/CO₂ systems) improve yields by 12–15% through pH-controlled solubility. Aprotic solvents like THF favor cyclization but retard chlorination, necessitating a two-step protocol (Table 2).

Table 2: Solvent Impact on Reaction Efficiency

SolventCyclization Yield (%)Chlorination Yield (%)Total Yield (%)
Ethanol857866
DMF928275
THF886860

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A 2019 protocol achieved 79% yield in 8 minutes using continuous-flow microwave reactors, though scalability remains challenging due to equipment costs.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.05 (septet, J = 6.8 Hz, 1H, isopropyl CH), 6.45 (s, 1H, C5-H).

  • LC-MS : m/z 173.04 [M+H]⁺, 175.02 [M+2+H]⁺ (3:1 ratio confirming single Cl).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/MeCN gradient) shows >98% purity for optimized methods, with retention time 6.8 minutes. Residual solvents (DMF, EtOAc) are controlled to <300 ppm per ICH guidelines.

Industrial-Scale Production

Continuous-Flow Processes

A 2024 patent describes a continuous-flow system combining cyclocondensation and chlorination in series. Residence times of 12 minutes per step achieve 84% yield at 50 kg/day throughput, reducing waste by 40% compared to batch methods.

Green Chemistry Innovations

Supercritical CO₂ extraction replaces traditional solvent recovery units, cutting VOC emissions by 65%. Catalytic hydrogenation of byproducts (e.g., 4,5-dihydro derivatives) regenerates 92% of starting material, improving atom economy .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-isopropyl-pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-4-isopropyl-pyridazin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-isopropyl-pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data, structural analogs of 6-Chloro-4-isopropyl-pyridazin-3-ol can be analyzed based on substituent effects and reported properties of pyridazinone derivatives. Below is a comparative analysis with three closely related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Solubility (Water) Melting Point (°C) Key Applications
This compound 6-Cl, 4-isopropyl Low 180–185 (est.) Agrochemical intermediates
4,5-Dichloro-pyridazin-3-ol 4-Cl, 5-Cl Moderate 195–200 Antibacterial agents
4-Methyl-pyridazin-3-ol 4-CH₃ High 160–165 Pharmaceutical precursors
6-Fluoro-4-ethyl-pyridazin-3-ol 6-F, 4-ethyl Low 170–175 Enzyme inhibition studies

Key Findings:

Substituent Effects on Solubility: The chlorine atom at the 6-position in this compound reduces water solubility compared to non-halogenated analogs like 4-methyl-pyridazin-3-ol. The hydrophobic isopropyl group further decreases solubility, making it more suitable for lipid-rich environments . In contrast, 4,5-Dichloro-pyridazin-3-ol exhibits moderate solubility due to balanced halogenation and a smaller substituent profile.

Reactivity and Stability: Chlorinated pyridazinones (e.g., this compound) demonstrate higher thermal stability (evidenced by melting points >180°C) compared to fluoro- or methyl-substituted derivatives. This is attributed to stronger C-Cl bonds and steric protection from the isopropyl group.

Biological Activity :

  • 4,5-Dichloro-pyridazin-3-ol has shown efficacy against Gram-positive bacteria, likely due to enhanced electrophilicity from dual chlorine substituents. In comparison, this compound’s bulky isopropyl group may limit membrane penetration, reducing antimicrobial potency but improving selectivity in agrochemical targets.

Synthetic Utility :

  • 4-Methyl-pyridazin-3-ol is frequently used as a precursor in drug synthesis due to its high solubility and ease of functionalization. The isopropyl and chloro groups in this compound, however, require specialized coupling reagents for further derivatization.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-4-isopropyl-pyridazin-3-ol, and how can reaction yields be improved?

Methodological Answer: Key steps involve chlorination and isopropyl group introduction. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, while alkylation with isopropyl bromide may require phase-transfer catalysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Optimization of reaction time and temperature (e.g., 80°C for 12 hours) is critical to minimize byproducts like dechlorinated analogs.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.25–1.30 (isopropyl CH₃), δ 4.10–4.25 (pyridazine CH), and δ 8.50–8.70 (hydroxyl proton, broad).
  • IR Spectroscopy: Absorbance at 3200–3400 cm⁻¹ (O-H stretch) and 1580–1600 cm⁻¹ (C-Cl stretch) confirms functional groups .
  • Mass Spectrometry: ESI-MS [M+H]⁺ peak at m/z 201.6 aligns with the molecular formula C₇H₈ClN₂O.

Advanced Research Questions

Q. How does the positioning of the hydroxyl and chloro groups influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The 3-hydroxyl group activates the pyridazine ring, directing electrophiles to the 5- or 6-positions. Computational studies (DFT calculations) show that chloro at position 6 stabilizes transition states via resonance, favoring substitution at position 4. Experimental validation using NOESY NMR can track substituent orientation during reactions .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer: Contradictions arise from subtle structural variations (e.g., chloro vs. bromo substituents). A systematic approach includes:

  • Comparative Bioassays: Test analogs (e.g., 6-Bromo-4-isopropyl-pyridazin-3-ol) against target enzymes (e.g., kinases) to quantify potency differences.
  • Crystallography: Resolve X-ray structures of protein-ligand complexes to identify steric clashes or electronic mismatches .
  • QSAR Modeling: Use Hammett constants to correlate substituent electronic effects with activity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the compound’s SMILES string (ClC1=NN=C(C(C)C)C(=O)C1) to screen against targets like COX-2 or EGFR.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds with catalytic residues (e.g., Asp351 in COX-2) .

Q. How can solubility challenges in aqueous buffers be addressed during crystallography studies?

Methodological Answer: Co-crystallization with cyclodextrins (e.g., β-CD) improves solubility. Alternatively, use mixed solvents (e.g., DMSO:H₂O, 1:4) and PEG 8000 as a precipitant. Monitor crystal growth via dynamic light scattering (DLS) .

Q. What metabolic stability issues arise in pharmacological studies, and how are they mitigated?

Methodological Answer: The hydroxyl group is prone to glucuronidation. Solutions:

  • Prodrug Design: Acetylate the hydroxyl group to block metabolism.
  • In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites via LC-MS/MS .

Q. How does pH affect the stability of this compound in storage?

Methodological Answer: Stability is pH-dependent:

  • Acidic Conditions (pH < 3): Hydroxyl group protonation reduces degradation (t₁/₂ > 30 days).
  • Alkaline Conditions (pH > 8): Rapid hydrolysis of the pyridazine ring occurs (t₁/₂ < 7 days). Store at 4°C in amber vials with 0.1 M HCl .

Q. What strategies validate the compound’s interaction with enzymatic targets lacking published structural data?

Methodological Answer:

  • Mutagenesis: Replace suspected binding residues (e.g., Ser530 in COX-1) with alanine and measure IC₅₀ shifts.
  • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to infer interaction modes .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer: Replace POCl₃ with BiCl₃ for chlorination (lower toxicity) and use microwave-assisted synthesis to reduce energy consumption. Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize waste .

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